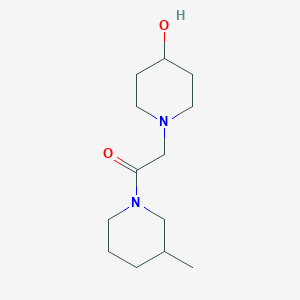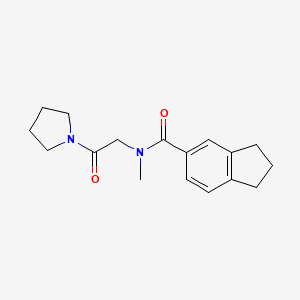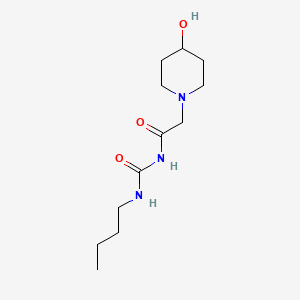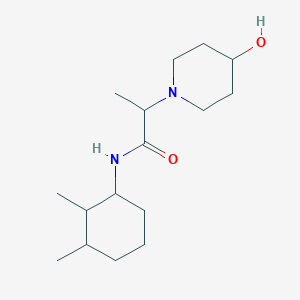![molecular formula C16H24N2O2 B7507012 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, also known as MDPK, is a psychoactive drug that belongs to the cathinone class. MDPK is a synthetic designer drug that has gained popularity among drug users due to its euphoric and stimulant effects. In recent years, MDPK has gained attention in the scientific community due to its potential for medical and research applications.
作用機序
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to the euphoric and stimulant effects of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one.
Biochemical and Physiological Effects:
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of serotonin and dopamine in the brain, leading to feelings of euphoria and increased energy.
実験室実験の利点と制限
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, the use of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one in lab experiments is limited due to its potential for abuse and its classification as a controlled substance.
将来の方向性
There are several potential future directions for the study of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one. One direction is the exploration of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one's potential for the treatment of neurological disorders such as Parkinson's disease. Another direction is the investigation of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one's effects on the brain and its potential for use in the development of new psychoactive drugs. Additionally, further research is needed to understand the long-term effects of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one use on the brain and body.
In conclusion, 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, or 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, is a synthetic designer drug that has gained attention in the scientific community for its potential medical and research applications. 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one acts as a dopamine and norepinephrine reuptake inhibitor, leading to feelings of euphoria and increased energy. While 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several advantages for use in lab experiments, its potential for abuse and classification as a controlled substance limit its use. Further research is needed to understand the potential applications of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one and its long-term effects on the brain and body.
合成法
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be synthesized through various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction is the most common method used to synthesize 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one. The reaction involves the condensation of 3-methoxyphenylacetone with piperazine in the presence of formic acid and ammonium formate.
科学的研究の応用
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has been studied for its potential medical and research applications. Studies have shown that 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)15(19)18-10-8-17(9-11-18)13-6-5-7-14(12-13)20-4/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDZHUMHQWUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506961.png)
![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7506995.png)
![1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506998.png)

![1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507020.png)
![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)